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Compound of Interest

Compound Name:
4-Chloro-3-(morpholine-4-

sulfonyl)-phenylamine

Cat. No.: B181811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the morpholine nucleus into sulfonamide scaffolds has given rise

to a versatile class of compounds with a broad spectrum of biological activities. This technical

guide provides an in-depth exploration of the potential therapeutic applications of morpholine-

containing sulfonamides, summarizing key quantitative data, detailing experimental

methodologies, and visualizing relevant biological pathways. The inherent physicochemical

properties of the morpholine ring, such as improved water solubility and metabolic stability,

make it a valuable moiety in drug design, enhancing the pharmacokinetic profiles of

sulfonamide-based agents.[1]

Anticancer Activity
Morpholine-containing sulfonamides have emerged as a promising class of anticancer agents,

demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are

often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell

proliferation, survival, and metastasis.

One of the primary targets for this class of compounds is the Phosphoinositide 3-kinase

(PI3K)/Akt signaling pathway, which is frequently dysregulated in various cancers.[2]
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Morpholine-containing sulfonamides have been designed as potent inhibitors of PI3K isoforms.

[3][4] By blocking this pathway, these compounds can induce apoptosis and inhibit cell growth.

Another significant target is carbonic anhydrase (CA), particularly the tumor-associated

isoforms CA IX and CA XII.[5][6][7] These enzymes play a crucial role in maintaining the pH

balance in the tumor microenvironment, contributing to tumor growth and metastasis. Inhibition

of these isoforms by morpholine-containing sulfonamides represents a targeted approach to

cancer therapy.[5][6]

Furthermore, some derivatives have been shown to inhibit other kinases involved in cancer

progression, such as cyclin-dependent kinases (CDKs).[8]

Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative morpholine-

containing sulfonamides against various cancer cell lines.
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Compound
Cancer Cell
Line

Assay Type IC50/GI50 (µM) Reference

ZSTK474 Analog

(6a)
-

PI3Kα Enzyme

Assay
0.0099 [3]

ZSTK474 Analog

(6b)
-

PI3Kα Enzyme

Assay
0.0037 [3]

ZSTK474 Analog

(6r)

A375

(Melanoma)
Cell Viability Not Specified [3]

D54

(Glioblastoma)
Cell Viability Not Specified [3]

SET-2

(Megakaryoblasti

c Leukemia)

Cell Viability Not Specified [3]

ZSTK474 Analog

(6s)

A375

(Melanoma)
Cell Viability Not Specified [3]

D54

(Glioblastoma)
Cell Viability Not Specified [3]

SET-2

(Megakaryoblasti

c Leukemia)

Cell Viability Not Specified [3]

Quinoline-

Sulfonamide

(11c)

MDA-MB-231

(Breast)
MTT Assay Not Specified [6]

MCF-7 (Breast) MTT Assay Not Specified [6]

Quinoline-

Sulfonamide

(13b)

MDA-MB-231

(Breast)
MTT Assay Not Specified [6]

MCF-7 (Breast) MTT Assay Not Specified [6]

Coumarin

Sulfonamide

MCF-7 (Breast) Not Specified 10.95 [9]
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(78a)

Coumarin

Sulfonamide

(78b)

MCF-7 (Breast) Not Specified 10.62 [9]

Experimental Protocols: Anticancer Assays
1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³

to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the morpholine-

containing sulfonamide, typically in a serial dilution. Include a vehicle control (e.g., DMSO)

and a positive control (e.g., Doxorubicin).

Incubation: Incubate the treated cells for a specified period, generally 24 to 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

2. PI3K/Akt Kinase Inhibition Assay
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This biochemical assay measures the direct inhibitory effect of a compound on PI3K/Akt kinase

activity.

Reagent Preparation: Prepare assay buffer, purified recombinant PI3K/Akt enzyme,

substrate (e.g., a specific peptide), and ATP.

Compound Dilution: Prepare serial dilutions of the test compound.

Assay Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at

various concentrations.

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

Detection: Stop the reaction and detect the phosphorylated substrate. This can be done

using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure

ADP production, or immunoassays (e.g., ELISA) with phosphorylation-specific antibodies.

Data Analysis: Plot the kinase activity against the compound concentration to determine the

IC50 value.

Signaling Pathway Visualization
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Caption: The PI3K/Akt signaling pathway and its inhibition by morpholine-containing

sulfonamides.

Antibacterial Activity
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Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source

of new drug candidates.[10] The incorporation of a morpholine ring can enhance the

antibacterial spectrum and potency of these compounds. The primary mechanism of action for

antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an

essential enzyme in the bacterial folic acid synthesis pathway.[5][11][12][13] By blocking this

pathway, sulfonamides prevent the synthesis of nucleotides and subsequent DNA replication,

leading to a bacteriostatic effect.[12]

Quantitative Antibacterial Activity Data
The following table summarizes the in vitro antibacterial activity of representative morpholine-

containing sulfonamides.
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Compound
Bacterial
Strain

Assay Type MIC (µg/mL) Reference

4-

(Phenylsulfonyl)

morpholine

Escherichia coli Microdilution ≥1024 [11][14]

Staphylococcus

aureus
Microdilution ≥1024 [11][14]

Pseudomonas

aeruginosa
Microdilution ≥1024 [11][14]

4-

(Phenylsulfonyl)

morpholine +

Amikacin

P. aeruginosa 03 Microdilution

39.06 (Amikacin

MIC reduced

from 312.5)

[11][14][15]

N-(4-(4-

Methylbenzene-

1-

sulfonyl)morpholi

ne)

Bacillus subtilis Not Specified
Moderately

Active
[16]

Salmonella typhi Not Specified
Moderately

Active
[16]

Hybrid Quinoline-

Sulfonamide

Cadmium (II)

Complex

Staphylococcus

aureus

ATCC25923

Not Specified 0.1904 [13]

Escherichia coli

ATCC25922
Not Specified 6.09 [13]

Experimental Protocol: Broth Microdilution for MIC
Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound

against a specific bacterium.
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Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard) from a fresh culture.

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the

morpholine-containing sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a

positive control (bacteria in broth without the compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth (turbidity).
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Caption: Inhibition of bacterial folic acid synthesis by morpholine-containing sulfonamides.
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The morpholine moiety is a well-known pharmacophore in antifungal drugs. When combined

with a sulfonamide group, it can lead to compounds with potent and broad-spectrum antifungal

activity. A key mechanism of action for some morpholine-containing antifungals is the inhibition

of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative morpholine-

containing compounds.

Compound
Fungal
Strain

Assay Type MIC (µg/mL)
MFC
(µg/mL)

Reference

Sila-

Morpholine

Analogue

(24)

Candida

albicans

ATCC 24433

Microdilution Not Specified Not Specified [14]

Candida

glabrata

NCYC 388

Microdilution Not Specified Not Specified [14]

Cryptococcus

neoformans

ATCC 34664

Microdilution Not Specified Not Specified [14]

Aspergillus

niger ATCC

10578

Microdilution Not Specified Not Specified [14]

Hybrid

Quinoline-

Sulfonamide

Cadmium (II)

Complex

Candida

albicans

ATCC10231

Not Specified 0.1904 Not Specified [13]

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution)
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This protocol determines the MIC and minimum fungicidal concentration (MFC) of a compound

against fungal pathogens.

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable

medium (e.g., RPMI-1640) in a 96-well plate.

Inoculation: Inoculate the wells with the fungal suspension.

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of

fungal growth compared to the growth control.

MFC Determination: To determine the MFC, subculture aliquots from wells showing no

visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal

growth on the agar plate after incubation.

Antiviral Activity
Morpholine-containing sulfonamides have also demonstrated potential as antiviral agents, with

activity reported against a variety of viruses.[17] Their mechanisms of action can vary

depending on the virus and the specific compound structure, and may include inhibition of viral

entry, replication, or release.

Experimental Protocols: Antiviral Assays
1. Plaque Reduction Assay

This is a standard method to evaluate the ability of a compound to inhibit the replication of lytic

viruses.

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

Virus Infection: Infect the cell monolayer with a known amount of virus that produces a

countable number of plaques.
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Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the

cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing

various concentrations of the test compound.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5

days).

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as

clear zones where cells have been lysed.

Data Analysis: Count the number of plaques at each compound concentration and calculate

the EC50 value (the concentration that reduces the number of plaques by 50%).

2. Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the inhibition of the neuraminidase

enzyme, which is crucial for viral release.

Reagent Preparation: Prepare a fluorescent substrate (e.g., MUNANA), assay buffer, and

serial dilutions of the test compound.

Enzyme Reaction: Incubate the influenza virus (as the source of neuraminidase) with the test

compound.

Substrate Addition: Add the fluorescent substrate to initiate the enzymatic reaction.

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the

released product.

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50

value.

Anti-inflammatory Activity
Certain morpholine-containing sulfonamides exhibit anti-inflammatory properties, primarily

through the inhibition of enzymes involved in the inflammatory cascade, such as
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cyclooxygenases (COX) and lipoxygenases (LOX).[18][19] By inhibiting these enzymes, these

compounds can reduce the production of pro-inflammatory mediators like prostaglandins and

leukotrienes.

Quantitative Anti-inflammatory Activity Data
Compound Target Assay Type IC50 (µM) Reference

Chromone-

Sulfonamide (4c)
COX-1 In vitro 4.909 [19]

COX-2 In vitro 3.289 [19]

Chromone-

Sulfonamide (5b)
COX-1 In vitro Not Specified [19]

COX-2 In vitro Not Specified [19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Reagent Preparation: Prepare purified COX-2 enzyme, arachidonic acid (substrate), and a

detection reagent (e.g., a fluorometric probe).

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various

concentrations of the test compound.

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

Detection: Monitor the production of prostaglandins, either directly or indirectly through the

detection of a reaction byproduct using a colorimetric or fluorometric method.

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Synthesis of Morpholine-Containing Sulfonamides
A common synthetic route to N-substituted morpholine sulfonamides involves the reaction of an

appropriate amine with morpholine-4-sulfonyl chloride.
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Synthesis of Morpholine-4-sulfonyl Chloride
Reaction: Morpholine is reacted with sulfuryl chloride in an appropriate solvent like

dichloromethane.

Base: A base, such as triethylamine, is used to neutralize the HCl generated during the

reaction.

Purification: The product is typically purified by extraction and distillation.[17][20]

General Synthesis of N-Aryl-4-morpholinesulfonamides
Reaction: Aniline or a substituted aniline is reacted with morpholine-4-sulfonyl chloride in a

suitable solvent (e.g., pyridine or dichloromethane).

Conditions: The reaction is often carried out at room temperature or with gentle heating.

Work-up and Purification: The reaction mixture is worked up by washing with acid and base

to remove unreacted starting materials and byproducts. The final product is often purified by

recrystallization or column chromatography.
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Caption: A general synthetic workflow for N-aryl-4-morpholinesulfonamides.
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The amalgamation of the morpholine ring with the sulfonamide pharmacophore has proven to

be a highly fruitful strategy in medicinal chemistry, yielding compounds with a remarkable

diversity of biological activities. This technical guide has provided a comprehensive overview of

the anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory potential of this

chemical class, supported by quantitative data, detailed experimental protocols, and

visualizations of key signaling pathways and synthetic routes. The continued exploration of the

structure-activity relationships within this class of compounds holds significant promise for the

development of novel and effective therapeutic agents for a wide range of diseases. Further

research, including in vivo studies and clinical trials, will be crucial to fully elucidate the

therapeutic potential of morpholine-containing sulfonamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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